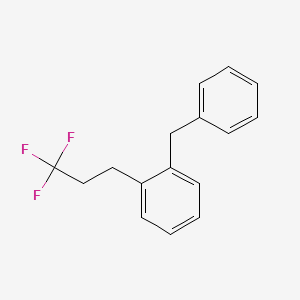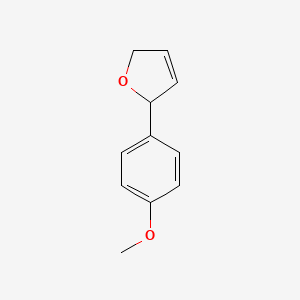
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane is a complex organic compound characterized by its unique structure, which includes both tributyl and tri-tert-butyl groups attached to a triazatriborinane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane typically involves the reaction of tributylborane with tri-tert-butyltriazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boron-oxygen compounds.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of advanced materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism by which 2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is structurally similar but lacks the boron component.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Another similar compound with different functional groups.
Uniqueness
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane is unique due to its combination of boron and triazine components, which confer distinct chemical and biological properties not found in other similar compounds .
Eigenschaften
CAS-Nummer |
83183-14-6 |
|---|---|
Molekularformel |
C24H54B3N3 |
Molekulargewicht |
417.1 g/mol |
IUPAC-Name |
2,4,6-tributyl-1,3,5-tritert-butyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C24H54B3N3/c1-13-16-19-25-28(22(4,5)6)26(20-17-14-2)30(24(10,11)12)27(21-18-15-3)29(25)23(7,8)9/h13-21H2,1-12H3 |
InChI-Schlüssel |
HMXSUSANULZODA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(B(N(B(N1C(C)(C)C)CCCC)C(C)(C)C)CCCC)C(C)(C)C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14411840.png)
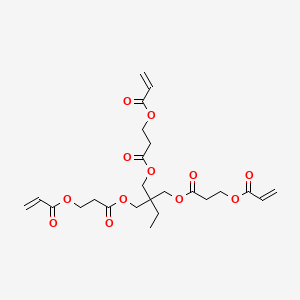
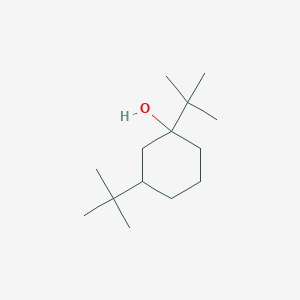
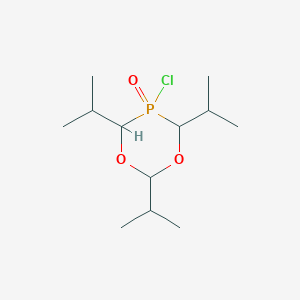
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
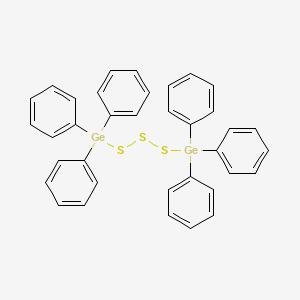
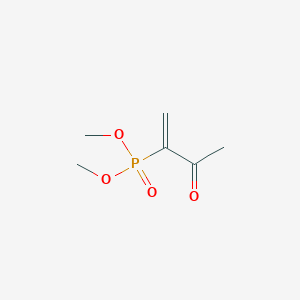
![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
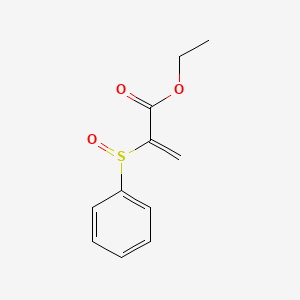
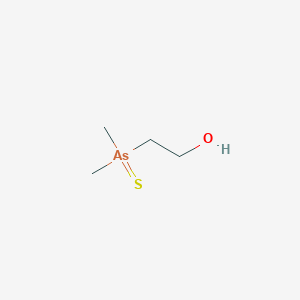
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)

